molecular formula C15H15N5O3S3 B2915717 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 919264-42-9

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Katalognummer B2915717
CAS-Nummer: 919264-42-9
Molekulargewicht: 409.5
InChI-Schlüssel: JGQRQSKFDVIUBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S3 and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Researchers have developed a series of analogs through heterocyclization, revealing their potential as anticancer agents. These analogs have shown significant cytotoxic activities against various cancer cell lines, emphasizing the role of structural and spectral features in determining chemical reactivity and biological activities. Compounds with specific substitutions presented potent results, particularly against breast cancer, highlighting the importance of molecular modeling and docking studies in understanding their mechanisms of action (Sraa Abu-Melha, 2021).

Insecticidal Assessment

The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. The creation of diverse heterocyclic compounds from versatile precursors underlines the chemical flexibility and potential agrochemical applications of thiadiazole derivatives (A. Fadda et al., 2017).

Neurogenic Potential and Receptor Pharmacology

A family of melatonin-based compounds with bioisosteric modifications has been investigated, where some derivatives promoted differentiation of neural stem cells to neuronal phenotypes more effectively than melatonin itself. This research opens new avenues for pharmacological studies to explore the mechanisms and therapeutic relevance of neurogenesis induced by such structures (M. de la Fuente Revenga et al., 2015).

Anti-inflammatory and Kinase Inhibition

Design and synthesis of novel compounds with anti-inflammatory activity and kinase inhibition showcase the therapeutic potential of thiadiazole derivatives. Some compounds exhibited significant in vitro and in vivo activities and improved gastrointestinal safety profiles. This indicates their potential in developing safer anti-inflammatory drugs (S. Tariq et al., 2018).

Antidiabetic Agents

The synthesis of novel bi-heterocycles has been aimed at creating valuable anti-diabetic agents. These compounds, evaluated for enzyme inhibition and cytotoxic behavior, showed promising inhibitory potential against α-glucosidase enzyme, suggesting their utility as potent anti-diabetic agents. The in silico studies corroborated with the enzyme inhibition data, reinforcing the compounds' therapeutic potential (Muhammad Athar Abbasi et al., 2020).

Eigenschaften

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S3/c1-2-24-15-20-18-13(26-15)16-11(21)9-25-14-19-17-12(23-14)8-22-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQRQSKFDVIUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.